N-(cyclopropylcarbamoyl)-2-[3-(dimethylsulfamoyl)piperidin-1-yl]propanamide
Description
N-(cyclopropylcarbamoyl)-2-[3-(dimethylsulfamoyl)piperidin-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylcarbamoyl group, a dimethylsulfamoyl group, and a piperidinyl moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(cyclopropylcarbamoyl)-2-[3-(dimethylsulfamoyl)piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O4S/c1-10(13(19)16-14(20)15-11-6-7-11)18-8-4-5-12(9-18)23(21,22)17(2)3/h10-12H,4-9H2,1-3H3,(H2,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRJQLCCORQUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CC1)N2CCCC(C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylcarbamoyl)-2-[3-(dimethylsulfamoyl)piperidin-1-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidinyl intermediate with dimethylsulfamoyl chloride under controlled conditions to introduce the dimethylsulfamoyl group.
Cyclopropylcarbamoylation: The final step involves the reaction of the intermediate with cyclopropyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylcarbamoyl)-2-[3-(dimethylsulfamoyl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(cyclopropylcarbamoyl)-2-[3-(dimethylsulfamoyl)piperidin-1-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylcarbamoyl)-2-[3-(dimethylsulfamoyl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylcarbamoyl)-2-[3-(methylsulfamoyl)piperidin-1-yl]propanamide
- N-(cyclopropylcarbamoyl)-2-[3-(ethylsulfamoyl)piperidin-1-yl]propanamide
Uniqueness
N-(cyclopropylcarbamoyl)-2-[3-(dimethylsulfamoyl)piperidin-1-yl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features enable distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
